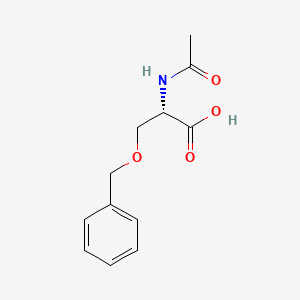

(S)-2-Acetamido-3-(benzyloxy)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-acetamido-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFIOVJIUUWDCR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Acetamido-3-(benzyloxy)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using a suitable protecting group such as a benzyloxycarbonyl (Cbz) group.

Formation of the Acetamido Group: The protected amino group is then acetylated using acetic anhydride to form the acetamido group.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Acetamido-3-(benzyloxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The acetamido group can be reduced to form an amine.

Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(S)-2-Acetamido-3-(benzyloxy)propanoic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and acylation reactions. This compound is particularly valuable in the synthesis of amino acids and peptide derivatives, which are essential in medicinal chemistry and drug development.

Synthetic Routes

The synthesis typically involves several key steps:

- Protection of the Amino Group: The amino group is protected using groups such as benzyloxycarbonyl.

- Acetylation: The protected amino group is acetylated to form the acetamido group.

- Introduction of Benzyloxy Group: A nucleophilic substitution reaction introduces the benzyloxy group.

- Deprotection: The protecting group is removed to yield the final product.

Biological Applications

Model Compound for Enzyme Interaction Studies

this compound is utilized as a model compound to study enzyme-substrate interactions and protein-ligand binding. Its structural characteristics enable researchers to investigate how variations in molecular structure can influence biological activity and interactions with specific enzymes or receptors.

Potential Therapeutic Applications

Research has indicated that derivatives of this compound exhibit bioactivity against various biological targets. For example, one study highlighted a derivative that acted as an effective aldose reductase inhibitor, demonstrating potential for treating diabetic complications by reducing oxidative stress and sorbitol accumulation in hyperglycemic conditions .

Industrial Applications

Intermediate in Organic Synthesis

In industrial settings, this compound functions as an intermediate in the production of specialty chemicals. Its ability to participate in further reactions makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Case Studies

Case Study: Aldose Reductase Inhibition

A notable study explored the bioactivity of a derivative of this compound as an aldose reductase inhibitor. The compound demonstrated significant efficacy in reducing hyperglycemia-induced neural tube defects in a chick embryo model, highlighting its potential therapeutic applications for diabetes-related complications .

Case Study: Anticonvulsant Activity

Research on N-benzyl derivatives revealed that certain compounds exhibited anticonvulsant properties surpassing traditional medications like phenobarbital. This suggests that modifications to the structure of this compound could lead to novel treatments for seizure disorders .

Mechanism of Action

The mechanism of action of (S)-2-Acetamido-3-(benzyloxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the benzyloxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Methoxy and Dimethoxy Derivatives

- 2-Acetamido-3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid (7b): Substituents: Benzyloxy at C3, methoxy at C4 (phenyl ring). Melting Point: 147–150°C .

- 2-Acetamido-3-(4-(benzyloxy)-3,5-dimethoxyphenyl)propanoic acid (7c): Substituents: Benzyloxy at C4, methoxy at C3 and C3. Melting Point: 148–151°C . Impact: Symmetric substitution may improve crystallinity and stability, as reflected in the higher yield (96% vs. 95% for 7b) .

b. Nitrophenyl Derivatives

- (S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid (CAS 17363-92-7): Substituent: Nitro group at C4 (phenyl ring). Molecular Weight: 252.23 g/mol . Impact: The nitro group is strongly electron-withdrawing, increasing acidity (pKa ~1.5–2.0) compared to benzyloxy derivatives (pKa ~4.5–5.0). This alters solubility and reactivity in coupling reactions .

c. Halogenated Derivatives

- (R)-2-Acetamido-3-(2,4-difluorophenyl)propanoic acid: Substituents: Fluorine at C2 and C4 (phenyl ring). Molecular Weight: 243.21 g/mol . Impact: Fluorine’s electronegativity enhances metabolic stability and bioavailability, making this derivative suitable for in vivo studies .

Backbone Modifications

N-Acetyl-L-tryptophan (CAS 1218-34-4) :

- (S)-3-Amino-3-(4-bromophenyl)propanoic acid ((S)β3pBrF): Substituent: Bromine at C4 (phenyl ring), β-amino acid backbone. Impact: The β-amino acid structure disrupts peptide conformation, altering proteolytic stability compared to α-amino acid derivatives like the target compound .

Stereochemical Variants

- (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid (CAS 89615-73-6): R-configuration at the α-carbon. Molecular Weight: 252.23 g/mol . Impact: Enantiomers exhibit divergent biological activities; the R-form shows reduced binding to LAT1 transporters compared to the S-form, highlighting stereochemistry’s role in substrate specificity .

Comparative Data Table

Key Research Findings

- Synthetic Yields : Benzyloxy derivatives (e.g., 7b, 7c) achieve >95% yields under optimized conditions, outperforming nitro-substituted analogs (~85–90%) due to fewer side reactions .

- Biological Activity : Fluorinated derivatives exhibit superior metabolic stability (t1/2 > 6 hours in plasma) compared to nitro or methoxy variants (t1/2 ~2–3 hours) .

- Stereochemical Impact: The S-enantiomer of 2-acetamido-3-(4-nitrophenyl)propanoic acid shows 10-fold higher LAT1 binding affinity (IC50 = 1.2 µM) than the R-form (IC50 = 12.5 µM) .

Biological Activity

(S)-2-Acetamido-3-(benzyloxy)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a chiral center and includes an acetamido group, a propanoic acid backbone, and a benzyloxy substituent. The molecular formula is CHNO, with a molecular weight of 221.25 g/mol. The presence of the acetamido group allows for hydrogen bonding, while the benzyloxy moiety contributes to hydrophobic interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to modulate enzyme activity through competitive inhibition or allosteric mechanisms. For example, studies indicate that similar compounds can inhibit aldose reductase (ALR2), an enzyme involved in glucose metabolism and implicated in diabetic complications .

Biological Activity Overview

-

Enzyme Inhibition :

- This compound has been evaluated for its potential as an inhibitor of ALR2. In related studies, compounds with similar structures displayed IC values ranging from 72 nM to 405 nM against ALR2, indicating that structural modifications around the acetamido group can significantly influence inhibitory potency .

- Antioxidant Properties :

- Neuroprotective Effects :

Case Study 1: Aldose Reductase Inhibition

A study focused on a series of derivatives related to this compound found that one compound exhibited an IC of 72.7 ± 1.6 nM against ALR2, demonstrating effective inhibition without affecting ALR1 activity. This selectivity is crucial for developing therapeutics aimed at diabetic complications without unwanted side effects .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties of various derivatives, revealing a strong correlation between antioxidant capacity and ALR2 inhibition. The most potent antioxidant showed an ORAC value close to that of mangiferin, suggesting that modifications to the benzyloxy group can enhance both antioxidant and enzyme inhibitory activities .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Target Enzyme | IC (nM) | Antioxidant Activity (ORAC Value) |

|---|---|---|---|

| Compound 5f | ALR2 | 72.7 ± 1.6 | 65.7 U/ml |

| Compound A | ALR1 | >500 | Not reported |

| Compound B | ALR2 | 100 | 60 U/ml |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Acetamido-3-(benzyloxy)propanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving protection/deprotection strategies. For example, benzyloxy-substituted analogs are prepared using modified Blaser-type reactions, where Step A involves forming the acetamido-propanoic acid backbone via condensation of benzyloxy-substituted indole intermediates with activated acetyl groups . Enantiomeric purity is maintained using chiral auxiliaries or enantioselective catalysis, monitored by chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy.

Q. How can researchers confirm the stereochemical configuration of the benzyloxy and acetamido groups in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NMR-based Mosher ester analysis or NOESY experiments can differentiate diastereotopic protons. For example, in (S)-benzylsulfanyl analogs, the coupling constants (J-values) in H-NMR and C-NMR chemical shifts provide stereochemical clues .

Q. What are the key spectroscopic techniques for characterizing this compound, and how are impurities detected?

- Methodological Answer :

- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm) and benzyl ether C-O-C (~1250 cm).

- LC-MS : Identifies molecular ions ([M+H]) and detects impurities (e.g., deacetylated byproducts).

- H/C-NMR : Assigns benzyloxy aromatic protons (δ 7.2–7.4 ppm) and acetamido methyl protons (δ 2.0–2.1 ppm).

- HPLC-PDA : Quantifies purity (>98%) using C18 columns (e.g., Waters XBridge) with acetonitrile/water gradients .

Advanced Research Questions

Q. How does the benzyloxy group’s electronic environment influence the compound’s reactivity in peptide coupling or glycosylation reactions?

- Methodological Answer : The benzyloxy group acts as an electron-donating substituent, stabilizing carbocation intermediates in glycosylation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, while kinetic studies (e.g., stopped-flow UV-Vis) track reaction rates. Compare with 3,4-difluorophenyl analogs, where electron-withdrawing groups reduce nucleophilicity .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this compound?

- Methodological Answer : Use low-racemization coupling reagents (e.g., HATU/OxymaPure) and maintain pH < 8.0 during Fmoc deprotection. Monitor racemization via Marfey’s reagent derivatization followed by HPLC. For example, SPPS of benzyloxy-containing peptides on 2-chlorotrityl resin showed <5% racemization under optimized conditions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell permeability, serum protein binding). Normalize data using:

- Cellular uptake studies (LC-MS quantification of intracellular concentrations).

- Surface Plasmon Resonance (SPR) : Direct measurement of target binding (e.g., LAT1 transporter affinity).

- Meta-analysis of dose-response curves across independent studies to identify outlier conditions .

Q. What computational tools predict the compound’s metabolic stability and interaction with cytochrome P450 enzymes?

- Methodological Answer : Use in silico platforms like Schrödinger’s ADMET Predictor or SwissADME to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.